Polar Surface Area Advantage over the 3,5-Dimethoxy Analog for Optimized Kinase Solvent-Front Interactions
The 3,4-diethoxy substitution on the benzamide ring of CAS 897455-73-1 yields a topological polar surface area (TPSA) of 102 Ų, compared with an estimated 84 Ų for the direct 3,5-dimethoxy analog (CAS 897455-67-3) [1]. In the 2-thioimidazole p38α MAPK inhibitor series, polar substituents on the benzamide that engage the solvent-exposed front region (hydrophobic region II) of the kinase are associated with improved potency and selectivity; compounds lacking polar functionality in this region typically show 10- to 100-fold weaker inhibition [2]. The 3,4-diethoxy motif provides two hydrogen-bond acceptor sites from the ethoxy oxygen atoms versus two methoxy groups in the analog, offering a distinct hydrogen-bonding geometry that can differentially orient the benzamide in the solvent channel.
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 102 Ų; H-bond acceptors = 6 (PubChem-computed) [1] |
| Comparator Or Baseline | 3,5-Dimethoxy analog (CAS 897455-67-3): estimated TPSA ≈ 84 Ų; H-bond acceptors = 5 |
| Quantified Difference | ΔTPSA ≈ +18 Ų (+21%); one additional H-bond acceptor |
| Conditions | Computed physicochemical properties; TPSA values from PubChem Cactvs 3.4.8.24 [1] |
Why This Matters
Higher TPSA and additional hydrogen-bond acceptor capacity predict distinct, non-interchangeable binding interactions with the kinase solvent-front region, directly affecting inhibitor potency and selectivity in p38α MAPK biochemical assays.
- [1] PubChem Compound Summary for CID 18575446 (CAS 897455-73-1) and CID 18575436 (CAS 897455-67-3). Computed properties by Cactvs 3.4.8.24. National Center for Biotechnology Information (2025). View Source
- [2] Laufer, S. A., Hauser, D. R. J., Domeyer, D. M., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 51(14), 4122–4149. View Source
